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Executive Summary
Glycoprotein-340 (gp-340), also known as Deleted in Malignant Brain Tumors 1 (DMBT1) and

salivary agglutinin (SAG), is a large, secreted scavenger receptor cysteine-rich (SRCR) protein

that plays a critical role in mucosal innate immunity. Found in a variety of bodily fluids and

mucosal surfaces, gp-340 acts as a pattern recognition molecule, binding to a wide array of

pathogens, including bacteria and viruses, as well as to host immune components. Its functions

are diverse, ranging from pathogen agglutination and clearance to the modulation of

inflammatory responses and a potential role in cancer development. This technical guide

provides a comprehensive overview of the core biological functions of gp-340, presenting

quantitative data, detailed experimental protocols, and visualizations of its signaling pathways

to support further research and therapeutic development.

Core Biological Functions of gp-340
Glycoprotein-340 is a key component of the innate immune system at mucosal surfaces, acting

as a first line of defense against invading pathogens. Its biological functions are largely

attributed to its structure, which features multiple SRCR domains that facilitate its binding to

various ligands.
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Pathogen Recognition and Agglutination: A primary function of gp-340 is its ability to bind to

and agglutinate a broad spectrum of microorganisms. This agglutination is a crucial mechanism

for pathogen clearance, as it facilitates their removal by mechanical processes such as

swallowing or ciliary action.[1][2] gp-340 has been shown to interact with numerous clinically

relevant bacteria, including Streptococcus mutans, a primary causative agent of dental caries,

and other oral streptococci.[3][4] The binding is often calcium-dependent and can be mediated

by both protein-protein and protein-carbohydrate interactions.

Viral Neutralization: In addition to bacteria, gp-340 can also bind to and neutralize various

viruses. It has been demonstrated to interact with the envelope glycoproteins of viruses such

as influenza A virus and Human Immunodeficiency Virus (HIV).[5][6] The binding of soluble gp-

340 to HIV-1, for instance, can inhibit viral infection.[6]

Interaction with Host Immune Molecules: gp-340 collaborates with other components of the

innate immune system. It is known to bind to surfactant proteins A and D (SP-A and SP-D),

which are collectins involved in pulmonary host defense. This interaction can enhance the

agglutination and clearance of pathogens in the lungs.

Modulation of Inflammation
The role of gp-340 in inflammation is complex and appears to be context-dependent. Its ability

to bind and clear pathogens can prevent the initiation of an inflammatory response. However,

gp-340 can also directly modulate immune signaling pathways.

Complement System Activation: A significant aspect of gp-340's immunomodulatory function is

its interaction with the complement system. When immobilized on a surface, gp-340 can

activate the lectin pathway of the complement system by binding to mannose-binding lectin

(MBL).[7] This leads to the deposition of complement components, such as C4d, on the target

surface, marking it for destruction.[8][9] Conversely, in a soluble form, gp-340 can inhibit

complement activation.

Interaction with Immune Cells: gp-340 can interact with specific receptors on immune cells. For

example, it has been shown to bind to DC-SIGN on dendritic cells and Langerin on Langerhans

cells. This interaction may modulate the antigen presentation process and subsequent adaptive

immune responses.
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Role in Cancer
The gene encoding gp-340, DMBT1, is located in a chromosomal region that is frequently

deleted in various cancers, suggesting a role as a tumor suppressor.[10][11]

Downregulation in Cancer: Studies have shown that the expression of DMBT1 is significantly

downregulated in several types of cancer, including oral squamous cell carcinoma, colorectal

cancer, and some brain tumors.[10][11][12] This loss of expression is often associated with a

poorer prognosis.[13]

Tumor Suppressive Functions: The proposed tumor-suppressive mechanisms of gp-340 are

linked to its roles in maintaining tissue homeostasis and immune surveillance. By binding to

and clearing potential carcinogens and pathogens, gp-340 may prevent chronic inflammation, a

known driver of carcinogenesis. Furthermore, its interactions with immune cells could

contribute to anti-tumor immunity. The loss of gp-340 may, therefore, create a

microenvironment that is more permissive for tumor growth and progression.

Quantitative Data
While extensive qualitative data exists on the binding partners of gp-340, precise quantitative

data on binding affinities and expression levels are still emerging. The following tables

summarize available quantitative information.

Ligand
Binding Affinity
(Kd)

Method Reference

Streptococcus mutans

Not explicitly

quantified, but strong

binding observed

Various binding

assays
[3]

HIV-1 gp120
High affinity (Kd not

specified)
ELISA, SPR [6]

Mannose-Binding

Lectin (MBL)

Not explicitly

quantified, but direct

binding shown

Co-

immunoprecipitation,

ELISA

Table 1: Binding Affinities of gp-340 to Select Ligands.
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Tissue/Fluid Expression Level Method Reference

Saliva ~10-100 µg/mL ELISA

Tears
Present, but not

quantified
Western Blot

Bronchoalveolar

Lavage Fluid

Variable, present in

alveolar macrophages
Immunohistochemistry [6]

Various Tissues

(GTEx)

High in salivary gland,

lung, digestive tract
RNA-Seq [14][15][16][17]

Table 2: Expression Levels of gp-340 in Human Tissues and Fluids. (Note: Precise

concentrations can vary significantly between individuals and under different physiological

conditions).

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological functions of gp-340.

Bacterial Agglutination Assay
This assay is used to determine the ability of gp-340 to agglutinate bacteria.

Materials:

Purified gp-340

Bacterial suspension (e.g., Streptococcus mutans)

Phosphate-buffered saline (PBS)

96-well microtiter plate

Spectrophotometer

Method:
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Prepare a suspension of bacteria in PBS to a specific optical density (OD) at 600 nm (e.g.,

OD = 1.0).

Add a fixed volume of the bacterial suspension to the wells of a 96-well plate.

Add serial dilutions of purified gp-340 to the wells. Include a control with PBS only.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[18]

Measure the decrease in OD at 600 nm over time using a spectrophotometer. Agglutination

is indicated by a decrease in OD as the bacterial clumps settle.[7]

The percentage of agglutination can be calculated using the formula: (Initial OD - Final OD) /

Initial OD * 100.

Virus Neutralization Assay
This assay determines the ability of gp-340 to inhibit viral infection of host cells.

Materials:

Purified gp-340

Virus stock (e.g., Influenza A virus)

Susceptible host cells (e.g., MDCK cells)

Cell culture medium

96-well cell culture plates

Reagents for quantifying viral infection (e.g., TCID50 assay, plaque assay, or qPCR)

Method:

Seed susceptible host cells in a 96-well plate and grow to confluence.

Pre-incubate a fixed amount of virus with serial dilutions of purified gp-340 for 1 hour at

37°C.[19]
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Add the virus/gp-340 mixture to the host cells and incubate for a period sufficient for viral

entry and replication (e.g., 48-72 hours).[1]

Quantify the extent of viral infection in each well. This can be done by:

TCID50 (50% Tissue Culture Infectious Dose) assay: Observing the cytopathic effect

(CPE) and calculating the dilution of gp-340 that inhibits infection in 50% of the wells.

Plaque Reduction Neutralization Test (PRNT): Overlaying the cells with agar and counting

the number of viral plaques. The neutralization titer is the reciprocal of the highest serum

dilution that causes a 50% or 90% reduction in the number of plaques.

qPCR: Measuring the amount of viral nucleic acid in the cell lysate.[19]

The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response

curve.[20]

Complement C4d Deposition Assay
This ELISA-based assay measures the activation of the complement pathway by surface-

bound gp-340.

Materials:

Purified gp-340

Normal human serum (as a source of complement proteins)

Anti-C4d antibody

HRP-conjugated secondary antibody

ELISA plates

Substrate for HRP (e.g., TMB)

Plate reader

Method:
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Coat the wells of an ELISA plate with purified gp-340 and block with a suitable blocking

buffer.

Incubate the coated wells with diluted normal human serum for 1 hour at 37°C to allow for

complement activation and C4d deposition.[5]

Wash the wells to remove unbound serum components.

Add a primary antibody specific for a neoepitope on C4d and incubate.[21]

Wash and add an HRP-conjugated secondary antibody.

After a final wash, add the HRP substrate and measure the absorbance at the appropriate

wavelength. The signal intensity is proportional to the amount of C4d deposited.[5]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows involving gp-340.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607152#glycoprotein-340-gp-340-biological-
functions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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